molecular formula C8H13BO4 B1519813 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid CAS No. 850567-90-7

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

Cat. No.: B1519813
CAS No.: 850567-90-7
M. Wt: 184 g/mol
InChI Key: WDXCZWJQOFPQOS-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is a chemical compound with the molecular formula C8H13BO4. It features a unique spirocyclic ring system and a boronic acid group, which introduces a Lewis acidic center

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid can be synthesized through various synthetic routes. One common method involves the reaction of 4-borono-3-cyclohexen-1-one with ethylene glycol under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving continuous flow chemistry and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can participate in substitution reactions with this compound.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield boronic esters or alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid has found applications in various fields of scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is unique due to its spirocyclic structure and boronic acid functionality. Similar compounds include other boronic acids and spirocyclic compounds, but the combination of these features in this compound sets it apart.

Comparison with Similar Compounds

  • Boronic acids (e.g., phenylboronic acid)

  • Spirocyclic compounds (e.g., spiro[4.5]dec-7-en-8-ol)

  • Other boronic esters and derivatives

Properties

IUPAC Name

1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BO4/c10-9(11)7-1-3-8(4-2-7)12-5-6-13-8/h1,10-11H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXCZWJQOFPQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC2(CC1)OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656974
Record name 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-90-7
Record name 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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